Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane
Description
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is a boron-based compound featuring a propargyl group substituted with three fluorine atoms and two additional fluorine atoms bound to the boron center. This structure combines the electron-withdrawing effects of fluorine with the reactivity of the alkyne moiety, making it a versatile intermediate in synthesizing trifluoromethylated compounds. Such compounds are critical in pharmaceuticals and agrochemicals due to the trifluoromethyl group's metabolic stability and lipophilicity .
Properties
CAS No. |
663152-72-5 |
|---|---|
Molecular Formula |
C3BF5 |
Molecular Weight |
141.84 g/mol |
IUPAC Name |
difluoro(3,3,3-trifluoroprop-1-ynyl)borane |
InChI |
InChI=1S/C3BF5/c5-3(6,7)1-2-4(8)9 |
InChI Key |
SMRWIMHYLAZPJV-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CC(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components
- Substrate : 1-Trifluoromethyl alkynes (e.g., 4-(3,3,3-trifluoroprop-1-yn-1-yl)-1,1'-biphenyl).
- Boron Source : Bis(pinacolato)diboron (B₂pin₂).
- Catalyst : CuSCN (10 mol%).
- Ligand : 1,10-Phenanthroline (Phen, 10 mol%).
- Base : Methanol (MeOLi, 1–2 equiv.).
- Solvent : Tetrahydrofuran (THF).
- Temperature : 60°C.
Reaction Mechanism
The reaction proceeds via a proposed γ-selective borylcupration into the alkyne, followed by β-fluoro elimination (Fig. 1). This mechanism avoids over-defluorination of the CF₃ group, preserving the gem-difluoro structure.
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | CuSCN (10 mol%) | 82% |
| Ligand | Phen (10 mol%) | 82% |
| Base | MeOLi (1 equiv.) | 82% |
| Solvent | THF | 82% |
| Temperature | 60°C | 82% |
Table 1: Optimized conditions for Cu-catalyzed defluoroborylation.
Synthesis via Trifluoropropynyl Trifluoroborate Precursors
Another approach involves the hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate to yield the borane. This method is highlighted in studies on stereoselective hydrogenation.
Key Steps
Preparation of Trifluoroborate :
Hydrogenation :
Challenges and Solutions
- Stereocontrol : Pd catalysts with chiral ligands enable >98% Z or E selectivity.
- Safety : Avoiding toxic intermediates by using inert atmospheres.
Radical-Mediated Borylation of Polyfluoroalkenes
Radical pathways offer an alternative to transition-metal catalysis, enabling borylation under mild conditions.
Mechanistic Overview
- Initiation : Photoredox catalysts generate boron radicals.
- Propagation : Radical addition to the alkyne followed by fluorine elimination.
- Termination : Recombination or hydrogen abstraction.
| Catalyst | Substrate | Yield |
|---|---|---|
| Iridium photocatalyst | 3,3,3-Trifluoroprop-1-yne | 65–85% |
| Copper(I) catalyst | gem-Difluoroalkenes | 70–90% |
Table 2: Radical-based borylation methods for fluorinated substrates.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cu-Catalyzed Defluoroborylation | High regioselectivity, broad scope | Requires expensive ligands (Phen) |
| Trifluoroborate Hydrogenation | Stereoselective, scalable | Limited to alkynyl substrates |
| Radical Borylation | Mild conditions, no metal catalysts | Lower yields, radical side reactions |
Table 3: Comparison of preparation methods.
Applications and Derivatives
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane serves as a precursor in:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura cross-coupling reactions are widely used for the synthesis of complex organic molecules. These reactions involve the coupling of organoboranes with aryl halides in the presence of a palladium catalyst. While specific data on difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is scarce, related compounds like trifluoroborates can undergo such reactions to form fluorinated styrenes with high isomeric purity .
Copper-Catalyzed Reactions
Copper-catalyzed reactions are versatile tools in organic synthesis, offering routes to various fluorinated compounds. For example, copper-catalyzed defluoroborylation and hydrodefluorination of trifluoromethylated alkynes can yield a range of fluorine-containing compounds with high chemoselectivity and regioselectivity . These reactions demonstrate the potential for manipulating fluorinated organoboranes in a controlled manner.
Reaction Conditions and Catalysts
The choice of catalysts and reaction conditions is crucial in achieving desired outcomes in fluorinated organoborane chemistry. Copper(I) salts, such as CuSCN, are commonly used in conjunction with ligands like 1,10-phenanthroline to enhance selectivity and yield . Solvents like THF and MeCN are often employed, with bases such as MeOLi or t-BuOK used to control the reaction environment.
Data Tables: Reaction Conditions and Yields
While specific data for this compound is not available, related reactions involving fluorinated organoboranes can provide insight into potential conditions and outcomes. The following table illustrates conditions and yields for a copper-catalyzed reaction:
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 9 | CuSCN | Phen | t-BuOK | THF | 8 |
| 11 | CuSCN | Phen | MeOLi (2) | THF | 38 |
| 12 | CuSCN | Phen (1.0) | MeOLi (2) | THF | 35 |
| 14 | CuSCN | Phen (1.0) | MeOLi (2) | CH3CN | 93 (71) |
Table 1: Conditions and Yields for Copper-Catalyzed Reactions .
Scientific Research Applications
Synthetic Applications
2.1. Fluoroallylboration Reactions
One of the prominent applications of difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is in the fluoroallylboration of aldehydes. This reaction allows for the introduction of fluorinated groups into organic molecules, enhancing their biological and chemical properties. Research has demonstrated that using this compound can lead to high enantioselectivity in the synthesis of fluorinated alcohols .
2.2. Copper-Catalyzed Reactions
Recent studies have shown that this compound can be effectively employed in copper-catalyzed reactions. These reactions include defluoroborylation and hydrodefluorination processes that yield valuable fluorinated building blocks for drug discovery and materials science . The switchable nature of these reactions allows for the production of diverse fluorinated compounds from a single starting material.
3.1. Case Study: Development of Fluorinated Pharmaceuticals
A significant application of this compound was documented in the synthesis of fluorinated pharmaceuticals. Researchers utilized this compound to create intermediates that are critical for developing new therapeutic agents with enhanced efficacy and reduced side effects. The study highlighted the compound's ability to facilitate regioselective borylation reactions leading to complex fluorinated structures .
3.2. Case Study: Material Science Applications
In material science, this compound has been used to synthesize advanced materials with tailored properties. For instance, it has been incorporated into polymer matrices to improve thermal stability and chemical resistance due to its unique trifluoromethyl groups . This application underscores the versatility of this compound beyond traditional organic synthesis.
Comparison Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Fluoroallylboration | Synthesis of fluorinated alcohols | High enantioselectivity achieved |
| Copper-Catalyzed Reactions | Formation of diverse fluorinated compounds | Switchable reactions yielding multiple products |
| Pharmaceutical Development | Creation of intermediates for drug synthesis | Enhanced efficacy in therapeutic agents |
| Material Science | Synthesis of polymers with improved properties | Increased thermal stability and resistance |
Mechanism of Action
The mechanism of action of difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can lead to the formation of new bonds and the transformation of existing chemical structures. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Comparison with Similar Boron Compounds
Structural and Electronic Comparisons
Difluoro(phenyl)borane (C₆H₅BF₂)
- Structure : Replaces the propargyl group with a phenyl ring.
- Electronic Effects : The phenyl group provides π-conjugation, while fluorine atoms enhance Lewis acidity.
- Solvent Coordination : Forms 4-coordinate adducts with solvents like THF or acetonitrile, altering its ¹⁹F NMR chemical shifts by ~6 ppm compared to the unbound 3-coordinate form .
- Applications : Used in catalytic amidation reactions; solvent coordination modulates reactivity .
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
- Structure : Three pentafluorophenyl groups bound to boron.
- Lewis Acidity: Stronger Lewis acidity than non-fluorinated analogs due to electron-withdrawing fluorine substituents.
- Catalytic Efficiency : In hydrogenation of aldehydes, yields 88% product, outperforming triphenylborane (0% yield) but less active than tris[3,5-bis(trifluoromethyl)phenyl]borane (B-a) .
Trifluoro(tetrahydrofuran)boron (BF₃·THF)
- Structure : Boron trifluoride coordinated to THF.
- Coordination Stability : Forms stable 4-coordinate complexes, reducing electrophilicity compared to uncoordinated BF₃.
- Applications : Common Lewis acid catalyst in organic synthesis, but less versatile in fluorinated systems compared to propargyl-substituted analogs .
Spectroscopic and Solvent Interaction Properties
¹⁹F NMR Chemical Shifts
- The target compound’s ¹⁹F shifts are expected to differ due to the propargyl group’s inductive effects, though experimental data is lacking in the provided evidence.
Anion Sensing and Binding
Triarylborane-decorated porphyrins (e.g., compound 3 in ) exhibit dual binding sites for fluoride (at boron) and cyanide (at Zn²⁺). In contrast, the target compound’s propargyl group may limit such multi-site interactions but could enhance selectivity for smaller anions via boron-fluorine interactions .
Key Research Findings and Gaps
- Catalytic Superiority: Fluorinated arylboranes (e.g., B(C₆F₅)₃) outperform non-fluorinated analogs in catalysis, suggesting the target compound’s trifluoropropynyl group may offer similar advantages .
- Synthetic Challenges : Reactions with difluoro/dibromo boranes often fail, highlighting the need for optimized conditions for propargyl-substituted derivatives .
- Data Gaps : Direct studies on the target compound’s catalytic activity, NLO properties, and anion sensing are absent in the evidence, necessitating further experimental validation.
Biological Activity
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is a fluorinated organoboron compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure and properties make it a valuable candidate for drug discovery and synthesis of advanced materials.
Chemical Structure and Properties
This compound features a boron atom bonded to a trifluoropropynyl group. The presence of multiple fluorine atoms contributes to its stability and reactivity. The molecular formula is , and it exhibits significant electronic properties due to the electronegative fluorine substituents.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.86 g/mol |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may interact with biological systems through several mechanisms:
- Reactivity with Nucleophiles : The boron atom can act as an electrophile, allowing for nucleophilic attack by biological molecules such as amino acids and nucleotides.
- Fluorine Substitution : The presence of fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Study 1: Antitumor Activity
In a study conducted by Ramachandran et al., the compound was tested for its antitumor activity against pancreatic carcinoma cells. Results indicated that it inhibited cell growth in a dose-dependent manner, suggesting potential as a chemotherapeutic agent .
Study 2: Synthesis of Bioactive Compounds
A recent investigation focused on the synthesis of bioactive compounds using this compound as a key intermediate. The study highlighted its utility in creating derivatives with enhanced biological activity through strategic modifications .
Table 2: Summary of Biological Studies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, which allows selective formation of (Z)- or (E)-isomers depending on catalyst choice and reaction time. Optimizing solvent polarity (e.g., acetonitrile vs. THF) and temperature (35–50°C) enhances stereochemical control and yield. Monitoring reaction progress via NMR helps track isomerization dynamics . For boron-centered reactivity, solvolysis of tetrafluoroborate salts in acidic media (e.g., concentrated HSO) is effective, as demonstrated in analogous tris(trifluoromethyl)borane carbonyl syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this borane, and how are key peaks interpreted?
- Methodological Answer :
- Multinuclear NMR : NMR identifies boron coordination states (δ ~0–30 ppm for trigonal planar vs. δ >50 ppm for tetrahedral). NMR distinguishes CF and BF environments; shifts near −60 to −70 ppm suggest 3-coordinate boron, while 4-coordinate anionic forms (e.g., BF) appear at −150 to −160 ppm .
- XRD : Single-crystal X-ray diffraction confirms molecular geometry, bond lengths (e.g., B–C vs. B–F), and steric effects from fluorinated substituents .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns, critical for validating purity and substituent stability .
Q. How does the Lewis acidity of this borane compare to other fluorinated boranes, and what methods quantify this?
- Methodological Answer : Lewis acidity is quantified using the Gutmann-Beckett method, where the NMR chemical shift of an adduct with EtPO reflects acceptor strength (higher δ = stronger acidity). Childs’ method employs competitive binding with indicators like 2,6-lutidine. Tris(2,4-difluorophenyl)borane, a structural analog, shows moderate acidity (comparable to B(CF)), but electron-withdrawing CF groups in the target compound may enhance it .
Advanced Research Questions
Q. What computational approaches predict the electronic structure of this borane, and how do they compare with experimental data?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts bond lengths, vibrational frequencies (e.g., B–CO stretching at ~2250 cm), and NMR shifts. Discrepancies between gas-phase (B–CO = 1.617 Å) and solid-state (1.69 Å) geometries highlight environmental effects, requiring implicit solvent models or periodic boundary conditions for alignment with experimental XRD/NMR data .
Q. How can stereoselective synthesis of β-trifluoromethylstyrenes be achieved using this borane, and what factors influence (Z)/(E) isomer formation?
- Methodological Answer : (Z)-Selectivity arises from kinetic control during Pd-catalyzed hydrogenation, while prolonged reaction times favor thermodynamically stable (E)-isomers. Catalyst choice (e.g., Pd/C vs. Pd(OAc)) and solvent polarity modulate transition-state steric effects. Post-reaction NMR or GC-MS analysis quantifies isomer ratios, with coupling to aryl halides providing functionalized styrenes .
Q. How can researchers resolve discrepancies between NMR and XRD data when analyzing boron coordination states?
- Methodological Answer : Conflicting data may arise from dynamic equilibria (e.g., 3- vs. 4-coordinate boron in solution). Variable-temperature NMR identifies exchange processes, while XRD provides static solid-state snapshots. For example, acetonitrile solvent stabilizes 4-coordinate anionic forms, shifting NMR peaks by ~6 ppm compared to gas-phase predictions. Cross-validation with IR spectroscopy (B–F stretching modes) and computational models resolves ambiguities .
Q. What mechanistic insights explain this borane’s role in catalytic dehydrogenation or small-molecule activation?
- Methodological Answer : Kinetic studies (e.g., hydrogen evolution monitoring) reveal rate dependencies on substrate concentration, temperature, and catalyst loading. For dimethylamine borane analogs, activation parameters (E, ΔH) derived from Arrhenius plots suggest a bimolecular transition state. Mechanistic probes like isotopic labeling (D vs. H) or trapping intermediates with Lewis bases (e.g., CO) clarify boron’s role in H release or substrate activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
